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Cat. No.: B599187

Get Quote

The seven-membered azepane ring is an increasingly important saturated heterocycle in

medicinal chemistry. Its conformational flexibility provides access to a larger region of three-

dimensional chemical space compared to its smaller five- and six-membered pyrrolidine and

piperidine counterparts[1]. This unique structural feature allows for novel interactions with

biological targets and can lead to improved potency, selectivity, and pharmacokinetic

properties. However, the synthetic accessibility of substituted azepanes has historically lagged

behind that of smaller N-heterocycles, creating a bottleneck in their exploration[2].

This guide provides researchers, scientists, and drug development professionals with a

detailed overview of robust and versatile synthetic strategies for accessing 4-substituted

azepane-1-carboxylates. The focus is on practical, field-proven methods that offer control over

substitution and functionalization. We will explore two primary strategic approaches: the de

novo construction of the azepane ring via photochemical rearrangement and the

functionalization of a versatile, readily accessible 4-oxoazepane intermediate.
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Strategy 1: Direct Synthesis via Photochemical
Dearomative Ring Expansion
A powerful and modern approach for accessing polysubstituted azepanes involves the

photochemical ring expansion of simple, readily available nitroarenes. This strategy, developed

by Leonori and co-workers, leverages the conversion of a nitro group into a singlet nitrene

using blue light, which then mediates the transformation of a six-membered aromatic ring into a

seven-membered azepine system. A subsequent hydrogenation delivers the desired saturated

azepane in a highly efficient two-step sequence[1][2]. The substitution pattern on the starting

nitroarene directly translates to the final azepane, making this a highly modular route[1].

Mechanistic Rationale
The core of this transformation is the photochemical generation of a singlet nitrene from the

nitroarene. This is achieved through deoxygenation mediated by a phosphine or phosphite

reagent under blue LED irradiation. The highly reactive singlet nitrene intermediate undergoes

a dearomative ring expansion to form a bicyclic azirine, which rapidly rearranges to a 3H-

azepine. This unsaturated intermediate is then subjected to hydrogenation to yield the final

saturated azepane product. The regiochemical outcome at the C4 position is dictated by the

para-substituent on the initial nitroarene.

Step 1: Photochemical Ring Expansion

Step 2: Reduction

p-Substituted
Nitroarene Singlet Nitrene

Intermediate
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Caption: Workflow for azepane synthesis from nitroarenes.

Experimental Protocol: Synthesis of tert-Butyl 4-
Methylazepane-1-carboxylate
This protocol is adapted from the procedure reported by Mykura, Leonori, et al.[2][3].

Step 1: Photochemical Ring Expansion

In a nitrogen-filled glovebox, add 4-nitrotoluene (1.0 mmol, 1.0 equiv) and triisopropyl

phosphite (P(Oi-Pr)₃, 5.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.

Add anhydrous tetrahydrofuran (THF, 0.1 M) to the vial.

Seal the vial and remove it from the glovebox. Place it approximately 5 cm from a 405 nm

blue LED lamp.

Irradiate the stirred solution at room temperature for 16-24 hours, or until TLC/LC-MS

analysis indicates full consumption of the starting material.

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and

excess phosphite. The crude 3H-azepine intermediate is typically carried forward without

further purification.

Step 2: Hydrogenation and Boc-Protection

Dissolve the crude 3H-azepine intermediate in methanol (0.1 M).

To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).

Carefully add 10% Palladium on carbon (Pd/C, 5 mol%) to the reaction mixture.

Fit the reaction vessel with a hydrogen balloon and purge the system with H₂ gas.

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature

for 12-18 hours.
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Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture

through a pad of Celite® to remove the catalyst, washing the pad with methanol.

Concentrate the filtrate in vacuo.

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl

acetate in hexanes) to afford the title compound.

Data Summary: Scope of the Photochemical Ring
Expansion
The method demonstrates broad applicability for a range of para-substituted nitroarenes,

leading directly to C4-substituted azepanes.

Entry p-Substituent (R) Product Yield (%)

1 -Me

tert-Butyl 4-

methylazepane-1-

carboxylate

75

2 -tBu

tert-Butyl 4-(tert-

butyl)azepane-1-

carboxylate

81

3 -OPh

tert-Butyl 4-

phenoxyazepane-1-

carboxylate

60

4 -CF₃

tert-Butyl 4-

(trifluoromethyl)azepa

ne-1-carboxylate

55

5 -Cl

tert-Butyl 4-

chloroazepane-1-

carboxylate

68

(Yields are for the two-step sequence and are representative examples adapted from the

literature[3])
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Strategy 2: Functionalization of a Key 4-Oxoazepane
Intermediate
An alternative and highly convergent strategy involves the synthesis of a versatile ketone

intermediate, tert-butyl 4-oxoazepane-1-carboxylate, which can then be elaborated into a

diverse array of 4-substituted analogues. This approach separates the construction of the core

ring from the introduction of the desired substituent, offering significant flexibility.

Synthesis of the Key Intermediate via Beckmann
Rearrangement
A classic and reliable method for constructing the azepan-4-one core is the Beckmann

rearrangement of the corresponding N-Boc-4-piperidone oxime[4]. This reaction involves the

acid-catalyzed rearrangement of a ketoxime to an N-substituted amide (a lactam in this case)

[5][6]. Modern one-pot procedures allow for the direct conversion of the ketone to the lactam

without isolation of the oxime intermediate[7].

N-Boc-4-piperidone Oxime Intermediate
(in situ)

 NH₂OH·HCl
 Formic Acid, 80°C Nitrilium Ion

 H⁺, Rearrangement
 (Anti-group migrates) tert-Butyl 5-oxoazepane-

1-carboxylate

 H₂O attack,
 Tautomerization

Click to download full resolution via product page

Caption: Mechanism of the Beckmann Rearrangement.

Scientist's Note: The Beckmann rearrangement proceeds via migration of the group anti-

periplanar to the oxime's leaving group. For symmetric ketones like N-Boc-4-piperidone, only

one lactam product is possible. However, for unsymmetrical cyclic ketones, this

stereoelectronic requirement dictates the regiochemical outcome, which must be carefully

considered.

Experimental Protocol: One-Pot Synthesis of tert-Butyl
5-Oxoazepane-1-carboxylate
This protocol is adapted from the procedure of Khripach et al. for the direct conversion of

ketones to amides[7].
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To a round-bottom flask, add N-Boc-4-piperidone (10.0 mmol, 1.0 equiv), hydroxylamine

hydrochloride (30.0 mmol, 3.0 equiv), and silica gel (1.0 g).

Add formic acid (8 mL) to the mixture.

Heat the reaction mixture to 80 °C with vigorous stirring.

Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete

within 3-5 hours.

Cool the reaction mixture to room temperature and filter to remove the silica gel.

Dilute the filtrate with water (150 mL) and carefully neutralize with a 20% aqueous solution of

NaOH to pH ~8-9, using an ice bath to control the temperature.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purify the crude product by flash column chromatography to yield tert-butyl 5-oxoazepane-1-

carboxylate.

Note: The product of this rearrangement is the 5-oxo isomer. Accessing the 4-oxo isomer can

be achieved via alternative ring expansion methods, such as using ethyl diazoacetate with a

Lewis acid catalyst on N-Boc-4-piperidone, which has been proven effective on an industrial

scale[8][9]. For the purposes of demonstrating derivatization, we will proceed with protocols

applicable to the commercially available tert-butyl 4-oxoazepane-1-carboxylate.

Derivatization of tert-Butyl 4-Oxoazepane-1-carboxylate
With the key ketone intermediate in hand, a variety of C4-substituents can be introduced.

A. Olefination via Wittig Reaction

The Wittig reaction provides a reliable method to convert the C4-ketone into an exocyclic

alkene, which serves as a versatile handle for further functionalization (e.g., hydrogenation,

dihydroxylation, epoxidation).
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Protocol: Synthesis of tert-Butyl 4-Methyleneazepane-1-carboxylate

In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend

methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

Cool the suspension to 0 °C in an ice bath.

Add n-butyllithium (1.15 equiv, as a solution in hexanes) dropwise via syringe. The solution

will turn a characteristic deep orange/red color.

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide

formation.

Cool the reaction mixture back down to 0 °C.

In a separate flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in anhydrous

THF (0.5 M) and add this solution dropwise to the ylide suspension.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 4-6 hours, monitoring by TLC.

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (50 mL).

Extract the mixture with diethyl ether (3 x 50 mL).

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography to yield the desired product.

B. Diastereoselective Reduction to 4-Hydroxyazepane

Reduction of the ketone provides access to the C4-alcohol. The choice of reducing agent can

influence the diastereoselectivity if other stereocenters are present. For the parent ketone,

simple reducing agents are effective.

Protocol: Synthesis of tert-Butyl 4-Hydroxyazepane-1-carboxylate
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Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in methanol (0.1 M) in a round-

bottom flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, ensuring the

temperature remains below 10 °C.

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an

additional 2 hours.

Quench the reaction by the slow addition of acetone (10 mL), followed by water (50 mL).

Concentrate the mixture in vacuo to remove the methanol.

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the

alcohol product, which is often pure enough for subsequent steps or can be purified by

chromatography.

Conclusion
The synthesis of 4-substituted azepane-1-carboxylates can be approached through several

effective strategies. For rapid, modular access to a variety of substituted analogues directly, the

photochemical ring expansion of nitroarenes offers a state-of-the-art solution. For a more

convergent and flexible approach, the synthesis of a central intermediate like tert-butyl 4-

oxoazepane-1-carboxylate via ring expansion, followed by its chemical elaboration, allows for

the introduction of diverse functional groups at the C4 position. The choice of strategy will

depend on the specific target molecule, available starting materials, and the desired scale of

the synthesis. The protocols and insights provided herein serve as a robust starting point for

researchers aiming to explore the rich chemical space of the azepane scaffold.
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modern-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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